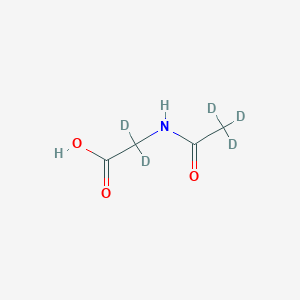
2,3-Dihidroxi-1,4-naftoquinona
Descripción general
Descripción
2,3-Dihydroxy-1,4-naphthoquinone is a useful research compound. Its molecular formula is C10H6O4 and its molecular weight is 190.15 g/mol. The purity is usually 95%.
The exact mass of the compound Isonaphthazarine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dihydroxy-1,4-naphthoquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydroxy-1,4-naphthoquinone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estrés Oxidativo y Señalización Celular
2,3-Dihidroxi-1,4-naftoquinona: juega un papel significativo en la inducción del estrés oxidativo en las células, lo que puede afectar la señalización redox. Esta propiedad se utiliza en el estudio de la modulación de la expresión génica a través de vías dependientes de Nrf2. La capacidad del compuesto para inducir estrés oxidativo lo convierte en una herramienta valiosa para comprender las respuestas celulares a las especies reactivas de oxígeno (ROS) y el desarrollo de posibles agentes terapéuticos que pueden modular la señalización redox .
Modulación de las Quinasas de Tirosina Receptoras
Se ha demostrado que este derivado de naftoquinona modula las quinasas de tirosina receptoras, como el receptor del factor de crecimiento epidérmico (EGFR). Al afectar estos receptores, puede alterar la comunicación intercelular de las uniones gap, lo cual es crucial para comprender y tratar potencialmente diversas enfermedades donde se interrumpe la comunicación celular .
Actividades Antimicrobianas y Antitumorales
El compuesto exhibe propiedades antimicrobianas y antitumorales, lo que lo convierte en un candidato interesante para el desarrollo de nuevos medicamentos. Su alta reactividad le permite interactuar con varios objetivos moleculares dentro de las células, proporcionando información sobre los mecanismos de acción de posibles agentes antimicrobianos y antitumorales .
Propiedades Neuroprotectoras
This compound: se ha encontrado que tiene efectos neuroprotectores, lo que podría ser beneficioso para proteger contra enfermedades neurodegenerativas. Su papel en los mecanismos de protección celular ofrece una vía para explorar tratamientos para afecciones como la enfermedad de Alzheimer y Parkinson .
Protección Cardiovascular
La investigación ha indicado que este derivado de naftoquinona puede tener propiedades cardioprotectoras y antiisquémicas. Estas propiedades son valiosas para desarrollar tratamientos que podrían proteger el corazón del daño isquémico, que a menudo es causado por la falta de flujo sanguíneo y oxígeno .
Aplicaciones de Imagenología Molecular
Debido a su reactividad y la capacidad de formar complejos con cationes metálicos, This compound puede usarse como una herramienta bioquímica para la detección no invasiva de áreas patológicas en células y tejidos. Esta aplicación es particularmente relevante en técnicas de imagenología molecular, que son esenciales para diagnosticar y monitorear diversas enfermedades .
Safety and Hazards
Mecanismo De Acción
Target of Action
2,3-Dihydroxy-1,4-naphthoquinone, also known as Isonaphthazarine or 2,3-dihydroxynaphthalene-1,4-dione, primarily targets biological molecules at their nucleophilic sites, such as the thiols in proteins and glutathione (GSH) . It acts as an electrophile, making it susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .
Mode of Action
The mode of action of 2,3-Dihydroxy-1,4-naphthoquinone involves two general mechanisms. One is the covalent modification of biological molecules at their nucleophilic sites, where it acts as an electrophile . The other mechanism consists of redox cycling, in which reactive oxygen species (ROS) are generated . This is similar to the action of hydrogen peroxide and superoxide radicals .
Biochemical Pathways
2,3-Dihydroxy-1,4-naphthoquinone is known to be derived from several metabolic pathways, including the o-succinylbenzoate (OSB) pathway, the 4-hydroxybenzoic acid (4HBA)/geranyl diphosphate (GPP) pathway, the acetate-polymalonate pathway, the homogentisate (HGA)/mevalonic acid (MVA) pathway, and the futalosine pathway . These pathways are affected by the compound, leading to downstream effects that contribute to its biological activity.
Pharmacokinetics
The compound’s redox and acid-base properties, which can be modulated synthetically, may influence its bioavailability .
Result of Action
The molecular and cellular effects of 2,3-Dihydroxy-1,4-naphthoquinone’s action are diverse. It has been reported to exhibit strong activity as an antimalarial, antibacterial, antifungal, and anticancer agent . Its action results in the inhibition of microbial growth, as well as the potential to halt tumor cell growth .
Propiedades
IUPAC Name |
2,3-dihydroxynaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQUETZBXIMAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876184 | |
| Record name | 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-37-8 | |
| Record name | 2,3-Dihydroxy naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isonaphthazarine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISONAPHTHAZARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P55V4GVI5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of isonaphthazarine's reactivity with sugars, particularly in the context of the provided research?
A1: The research by Barros et al. [] highlights the ability of isonaphthazarine (2,3-dihydroxy-1,4-naphthoquinone) to undergo autocatalytic condensation reactions with 1,2-orthoesters of sugars. This interaction is significant because it provides a novel pathway for the synthesis of complex sugar derivatives. While the exact biological implications are not explored in the paper, the ability of isonaphthazarine to react with sugar moieties could have implications for understanding its potential interactions with carbohydrates in biological systems.
Q2: Can you describe the different synthetic routes to obtain isonaphthazarine highlighted in the provided research papers?
A2: The provided research articles showcase two distinct approaches to synthesizing isonaphthazarine:
- Reduction of Oxolin: One paper [] focuses on the reduction of oxolin to produce isonaphthazarine. This method likely involves specific reducing agents and reaction conditions, which would be detailed in the full research paper.
- Commercially Available Starting Material: The second paper [] utilizes commercially available isonaphthazarine for their study on its reactivity with sugar derivatives. This suggests that isonaphthazarine can be readily purchased from chemical suppliers, indicating established synthetic routes for its production.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1450710.png)


![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)



![6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450720.png)






